![molecular formula C₈H₈Cl₂O₂S B1145356 3-Chloro-2,4-dimethylbenzenesulfonyl chloride CAS No. 1783755-80-5](/img/structure/B1145356.png)
3-Chloro-2,4-dimethylbenzenesulfonyl chloride
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Overview
Description
3-Chloro-2,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and methyl groups. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
3-Chloro-2,4-dimethylbenzenesulfonyl chloride can be synthesized through the chlorination of 2,4-dimethylbenzenesulfonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent under acidic conditions. The process is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
3-Chloro-2,4-dimethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2,4-dimethylbenzenesulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Scientific Research Applications
Organic Synthesis
3-Chloro-2,4-dimethylbenzenesulfonyl chloride serves as a crucial reagent in organic synthesis. It is primarily utilized for the introduction of sulfonyl groups into organic molecules, which can enhance their reactivity and stability. The compound can participate in nucleophilic substitution reactions, where it acts as a sulfonylating agent to convert alcohols and amines into their corresponding sulfonamides.
Case Study: Synthesis of Sulfonamides
In a study focusing on the synthesis of various sulfonamides, researchers demonstrated that this compound effectively reacted with amines under mild conditions to yield high-purity sulfonamides. The reaction conditions were optimized to achieve maximum yield and selectivity, showcasing the compound's utility in synthesizing pharmaceutical intermediates .
Pharmaceutical Applications
The compound has notable applications in the pharmaceutical industry, particularly in the development of drugs that require sulfonamide functionalities. Sulfonamides are known for their antibacterial properties and are commonly used in antibiotics.
Case Study: Antibacterial Agents
Research has indicated that compounds derived from this compound exhibit significant antibacterial activity. For instance, derivatives synthesized using this sulfonyl chloride have shown efficacy against various bacterial strains, making them potential candidates for new antibiotic formulations .
Material Science
In material science, this compound is employed in the modification of polymers. The introduction of sulfonyl groups can improve the thermal stability and mechanical properties of polymeric materials.
Case Study: Polymer Modification
A study reported on the use of this compound for modifying poly(ethylene terephthalate) (PET). The sulfonylation process enhanced the hydrophilicity of PET films, leading to improved dye uptake and adhesion properties. This modification is particularly useful in textile applications where dyeing efficiency is critical .
Analytical Chemistry
The compound also finds applications in analytical chemistry as a derivatizing agent for the analysis of various compounds. Its ability to form stable sulfonamide derivatives allows for improved detection limits in chromatographic techniques.
Case Study: Chromatographic Analysis
In analytical studies, this compound was utilized to derivatize amino acids prior to high-performance liquid chromatography (HPLC). This derivatization significantly enhanced the sensitivity and resolution of amino acid detection, demonstrating its utility in biochemical analyses .
Mechanism of Action
The mechanism of action of 3-chloro-2,4-dimethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
3-Chloro-2,4-dimethylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
3,4-Dimethylbenzenesulfonyl chloride: Lacks the chlorine substituent, making it less reactive towards certain nucleophiles.
2,4-Dimethylbenzenesulfonyl chloride: Similar structure but without the chlorine atom, affecting its reactivity and applications.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of methyl and chlorine, leading to different reactivity and uses
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Biological Activity
3-Chloro-2,4-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews existing research on its synthesis, biological properties, and implications for pharmaceutical development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₉H₈ClO₂S
- Molecular Weight : 218.67 g/mol
- CAS Number : 10001-85-5
This compound features a sulfonyl chloride group, which is known for its reactivity and utility in organic synthesis.
Synthesis
The synthesis of this compound typically involves the chlorination of 2,4-dimethylbenzenesulfonyl chloride. The reaction can be facilitated using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), resulting in the formation of the desired sulfonyl chloride derivative.
Antimicrobial Properties
Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial activity. A study by Abdireimov et al. (2010) demonstrated that derivatives of sulfonyl chlorides possess inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Effects
Sulfonamide derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that compounds similar to this compound can inhibit the NF-kB pathway, a crucial mediator in inflammatory responses. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation.
Enzyme Inhibition
The compound has also been evaluated for its potential to inhibit specific enzymes related to metabolic pathways. For instance, it has been shown to affect glucagon receptor signaling pathways, which could have implications for diabetes management by modulating glucose production in hepatic cells .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness of this compound against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
-
Case Study on Anti-inflammatory Response :
- Objective : To assess the anti-inflammatory effects in a murine model.
- Methodology : Mice were treated with varying doses of the compound before inducing inflammation via carrageenan injection.
- Results : A dose-dependent reduction in paw edema was observed, supporting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
3-chloro-2,4-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECHXMDEQIWQAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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